Z-Cha-OH.DCHA
Description
Historical Context of Nα-Benzyloxycarbonyl (Z) Protecting Group in Amino Acid Chemistry
The introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932 marked a pivotal moment in the history of peptide synthesis. wiley-vch.debachem.com This discovery ushered in a new era of controlled peptide chemistry, allowing for the stepwise and unambiguous assembly of amino acids into defined peptide sequences. wiley-vch.detotal-synthesis.com Prior to the development of the Z group, the synthesis of peptides was a challenging and often uncontrolled process. The Z group provided a reliable method for the temporary protection of the α-amino group of an amino acid, preventing its unwanted participation in the amide bond formation during the coupling of the carboxylic acid group of another amino acid. thieme-connect.de
The Z group is a urethane-type protecting group that is introduced by reacting the amino acid with benzyl (B1604629) chloroformate. thieme-connect.de Its stability under a wide range of conditions, including those used for peptide coupling, and its selective removal by catalytic hydrogenation were key to its initial success and enduring utility. bachem.comthieme-connect.de This orthogonality to other protecting groups was a crucial feature that allowed for complex synthetic strategies. total-synthesis.com While other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) have become more prevalent in solid-phase peptide synthesis, the Z group remains a valuable tool, particularly in solution-phase synthesis and for the protection of side-chain functionalities. wiley-vch.debachem.comrsc.org The abbreviation "Z" was chosen in honor of Leonidas Zervas, recognizing his seminal contribution to the field. bachem.com
Significance of Cyclohexylalanine (Cha) as an Unnatural Amino Acid Residue in Synthetic Chemistry
Cyclohexylalanine (Cha) is a non-proteinogenic, or unnatural, amino acid that has gained considerable attention in synthetic and medicinal chemistry. guidechem.comontosight.ai It is an analog of the natural amino acid phenylalanine, where the aromatic phenyl ring is replaced by a saturated cyclohexyl ring. guidechem.comontosight.ai This seemingly simple structural modification imparts unique properties to peptides and other molecules that incorporate the Cha residue.
The incorporation of Cha into peptide sequences can significantly influence their conformational properties, stability, and biological activity. guidechem.comguidechem.com The bulky and hydrophobic nature of the cyclohexyl group can enhance the interaction of a peptide with its biological target, often leading to increased potency and selectivity. acs.orgnih.gov For instance, the introduction of Cha into peptide libraries has been shown to enhance selective recognition and strong interactions with biological targets like cardiolipin (B10847521) in the inner mitochondrial membrane. acs.orgnih.gov Furthermore, the replacement of natural amino acids with Cha can improve the pharmacokinetic properties of a peptide, such as its resistance to enzymatic degradation, thereby increasing its in vivo half-life. guidechem.com As a result, Cha is a valuable building block in the design and synthesis of novel therapeutic peptides and peptidomimetics. guidechem.comguidechem.com
Rationale for Dicyclohexylamine (B1670486) (DCHA) Salt Formation in Amino Acid Derivatives
Enhancement of Compound Stability and Handling Characteristics
One of the primary reasons for forming a DCHA salt is to enhance the stability and improve the handling characteristics of the amino acid derivative. bachem.combachem.com Many N-protected amino acids are oils or low-melting-point solids that can be difficult to handle, weigh accurately, and store. bachem.com The conversion of these compounds into their DCHA salts often results in the formation of stable, crystalline solids with well-defined melting points. thieme-connect.debachem.comchemimpex.com These crystalline salts are generally less hygroscopic and more resistant to degradation during storage compared to the free acid form. chemimpex.comlookchem.com The solid nature of the DCHA salt also facilitates easier handling and weighing, which is a significant practical advantage in a laboratory setting. bachem.com
Facilitation of Purification Strategies, Including Racemate Separation
The formation of DCHA salts also plays a crucial role in the purification of N-protected amino acids. bachem.com The crystallization process itself is a powerful purification technique, as it can effectively remove impurities that remain in the mother liquor. Furthermore, DCHA salt formation is a well-established method for the resolution of racemic mixtures of amino acids. libretexts.org When a racemic mixture of an N-protected amino acid is treated with a single enantiomer of a chiral amine, a pair of diastereomeric salts is formed. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization or chromatography. libretexts.orggoogle.com Once the desired diastereomer is isolated, the optically pure amino acid derivative can be regenerated by treatment with an acid to remove the chiral amine. libretexts.org This method of classical resolution remains a valuable tool for obtaining enantiomerically pure amino acids, which are essential for the synthesis of biologically active molecules. libretexts.orgnih.govresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4.C12H23N/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20);11-13H,1-10H2/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRYYPLNVRWFOR-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Role of Z Cha Oh.dcha in Advanced Organic and Peptide Synthesis
Application as a Chiral Building Block in Complex Molecule Construction
Z-Cha-OH.DCHA serves as a valuable chiral building block in the synthesis of complex organic molecules, including peptidomimetics and other biologically active compounds. chemimpex.comambeed.com The cyclohexylalanine moiety, a non-proteinogenic amino acid, introduces a unique structural element that can influence the conformation and biological activity of the target molecule. pnas.orgresearchgate.net Its bulky and hydrophobic nature can be exploited to create specific steric interactions or to enhance metabolic stability. rsc.org
The stereochemical integrity of the cyclohexylalanine residue is crucial for its application as a chiral building block. The use of this compound ensures the incorporation of the L-enantiomer of cyclohexylalanine into the target molecule. This is particularly important in medicinal chemistry, where the chirality of a molecule can have a profound impact on its pharmacological properties. pnas.orgacs.org The defined stereochemistry of this compound allows for the precise construction of complex three-dimensional structures with predictable biological activities. chemimpex.com
The versatility of this compound as a chiral building block is further enhanced by the presence of the Z-protecting group. The Z-group can be selectively removed under specific conditions, allowing for further elaboration of the molecule at the amino terminus. bachem.commasterorganicchemistry.com This orthogonality with other protecting groups is a cornerstone of modern synthetic strategy, enabling the construction of intricate molecular architectures. csic.esiris-biotech.de
Table 1: Applications of Cyclohexylalanine in Medicinal Chemistry
| Application Area | Example | Reference |
| HIV Entry Inhibitors | Analogs of AOP-RANTES | pnas.org |
| Apelin Receptor Activators | Metabolically stable apelin-analogues | rsc.org |
| Dipeptide Mimetics | Exploration of permeability | acs.org |
| Peptide-based Drug Design | General peptidomimetic construction | justia.com |
Integration into Solution-Phase Peptide Synthesis Strategies
In solution-phase peptide synthesis (SPPS), this compound is a well-established reagent. bachem.com The synthesis of peptides in solution involves the stepwise coupling of amino acid residues in a homogenous reaction mixture. bachem.com The Z-group on the N-terminus of cyclohexylalanine prevents its participation in the coupling reaction, ensuring that the peptide bond is formed with the desired amino acid. bachem.comwiley-vch.de
The DCHA salt form of Z-Cha-OH is particularly advantageous in solution-phase synthesis. bachem.com It improves the solubility of the amino acid derivative in organic solvents commonly used for peptide coupling reactions. myskinrecipes.com Furthermore, the ionic nature of the DCHA salt can moderate the nucleophilicity of the carboxylate group, which can help to prevent side reactions such as the formation of mixed anhydrides. sci-hub.se
Before coupling, the free Z-Cha-OH must be liberated from its DCHA salt. bachem.com This is typically done by suspending the salt in an organic solvent like ethyl acetate (B1210297) and adding an aqueous solution of an acid such as 10% phosphoric acid until the salt dissolves completely. bachem.com The organic phase containing the free acid is then washed, dried, and used in the subsequent coupling step. bachem.com
The coupling of Z-Cha-OH with another amino acid or peptide fragment is usually mediated by a coupling reagent. bachem.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and suppress racemization. bachem.compeptide.com
Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies
While the Z-group is more traditionally associated with solution-phase synthesis, Z-protected amino acids can also be utilized in solid-phase peptide synthesis (SPPS), particularly in specific strategies such as the synthesis of protected peptide fragments. bachem.compeptide.com In SPPS, the peptide is assembled on a solid support, which simplifies the purification process as excess reagents and byproducts can be washed away. peptide.com
The use of this compound in SPPS requires its conversion to the free acid form before it can be coupled to the resin-bound peptide chain. bachem.compeptide.com The general procedure for this conversion is similar to that used in solution-phase synthesis. peptide.com
In the context of the two main SPPS strategies, Fmoc/tBu and Boc/Bzl, the Z-group is considered a "permanent" or "semi-permanent" protecting group. csic.espeptide.com It is stable to the conditions used for the removal of the temporary Nα-protecting groups (piperidine for Fmoc and TFA for Boc). bachem.comcsic.es This stability allows for the synthesis of peptides with the Z-group intact on the cyclohexylalanine residue, which can be useful for subsequent modifications or for the preparation of protected peptide fragments. peptide.com
The cleavage of the Z-group is typically achieved by catalytic hydrogenation, a condition that is orthogonal to the acidic cleavage conditions used to remove many side-chain protecting groups and to cleave the peptide from the resin in Boc-based SPPS. bachem.commasterorganicchemistry.com
Table 2: Comparison of Peptide Synthesis Methods
| Feature | Solution-Phase Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| Reaction Medium | Homogeneous solution | Heterogeneous (solid support) |
| Purification | Requires purification after each step | Simplified purification by washing |
| Scalability | More readily scalable to large quantities | Typically used for smaller scale synthesis |
| Automation | Less amenable to automation | Readily automated |
| Use of this compound | Common and well-established | Can be used, particularly for protected fragments |
Strategies for Orthogonal Protection and Deprotection in Z-Group Containing Peptides
Orthogonal protection is a fundamental concept in peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. csic.esiris-biotech.de This enables the synthesis of complex peptides, including cyclic and branched structures. csic.es The benzyloxycarbonyl (Z) group plays a significant role in orthogonal protection schemes due to its unique deprotection conditions. bachem.commasterorganicchemistry.com
The Z-group is typically removed by catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst). bachem.commasterorganicchemistry.com This method is orthogonal to the acidic conditions used to remove Boc and t-butyl-based side-chain protecting groups, and the basic conditions used to remove the Fmoc group. bachem.commasterorganicchemistry.comiris-biotech.de
This orthogonality allows for several synthetic strategies:
Synthesis of Protected Peptide Fragments: A peptide containing a Z-protected residue can be synthesized and then coupled to another peptide fragment. peptide.com
Side-Chain Modification: The Z-group can be used to protect the N-terminus while other protecting groups on the side chains are removed, allowing for selective modification of the side chains.
Cyclization: A peptide can be synthesized with a Z-group on the N-terminus and an appropriate protecting group on a side-chain carboxyl group. After deprotection of the side-chain, the peptide can be cyclized, and the Z-group can then be removed.
Recent research has also explored alternative deprotection methods for Z-groups, such as the use of Lewis acids, which could further expand the possibilities for orthogonal strategies. acs.org
Table 3: Common Protecting Groups and Their Deprotection Conditions
| Protecting Group | Abbreviation | Deprotection Condition | Orthogonality with Z-Group |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes |
| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Yes |
| tert-Butyl | tBu | Acid (e.g., TFA) | Yes |
| Benzyl (B1604629) | Bzl | Catalytic Hydrogenation / Strong Acid (HF) | Partial (Hydrogenation) |
| Allyl | All | Pd(0) catalysis | Yes |
Prevention of Racemization during Coupling Reactions Involving Cyclohexylalanine Derivatives
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant concern during peptide synthesis, particularly during the activation and coupling steps. bachem.compeptide.com For cyclohexylalanine derivatives like Z-Cha-OH, preserving the L-configuration is essential for the biological activity of the final peptide. pnas.org
Several factors can influence the extent of racemization:
Coupling Reagent: The choice of coupling reagent is critical. While highly reactive reagents can speed up the coupling reaction, they can also increase the risk of racemization. jpt.com
Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly used with carbodiimide (B86325) coupling reagents to suppress racemization by forming less reactive, but more stable, active esters. bachem.compeptide.comresearchgate.net
Base: The presence of a base, especially a strong tertiary amine like diisopropylethylamine (DIPEA), can increase the risk of racemization. bachem.comnih.gov In some cases, using a weaker base or base-free coupling conditions is recommended. bachem.com
Temperature: Lowering the reaction temperature can help to minimize racemization. bachem.com
For sterically hindered amino acids like cyclohexylalanine, the coupling reaction may be slower, which can provide more time for racemization to occur. Therefore, careful optimization of the coupling conditions is necessary. The use of phosphonium (B103445) or uronium salt-based reagents like BOP, PyBOP, HBTU, or HATU can provide high coupling efficiency with low racemization, but they often require the presence of a base. peptide.comjpt.com
The DCHA salt form of Z-Cha-OH can indirectly contribute to minimizing racemization. By moderating the nucleophilicity of the carboxylate, it can help to prevent the formation of oxazolone (B7731731) intermediates, which are known to be prone to racemization. sci-hub.se
Table 4: Strategies to Minimize Racemization in Peptide Coupling
| Strategy | Description | Reference |
| Choice of Coupling Reagent | Use reagents known for low racemization (e.g., carbodiimides with additives, phosphonium/uronium salts). | bachem.compeptide.comjpt.com |
| Use of Additives | Incorporate HOBt, HOAt, or Oxyma to form active esters that are less prone to racemization. | bachem.compeptide.com |
| Base Selection | Avoid strong tertiary amines when possible; consider weaker bases or base-free conditions. | bachem.com |
| Temperature Control | Perform coupling reactions at lower temperatures. | bachem.com |
| In Situ Activation | Generate the active ester in the presence of the amine component to minimize its lifetime. | peptide.com |
Chemical Transformations and Derivatizations of Z Cha Oh.dcha
Conversion of Dicyclohexylamine (B1670486) Salt to Free Carboxylic Acid Form for Coupling
The conversion of the dicyclohexylamine salt to the free carboxylic acid is a critical prerequisite for its use in peptide synthesis. bachem.com This process involves the protonation of the carboxylate anion and the removal of the dicyclohexylammonium (B1228976) cation. A common and effective method is through acidification.
The DCHA salt is typically suspended in an organic solvent, such as ethyl acetate (B1210297), to which an aqueous acid solution is added. bachem.com While various acids can be used, phosphoric acid is often preferred because it forms a water-soluble salt with dicyclohexylamine, whereas hydrochloric acid can form a sparingly soluble dicyclohexylammonium chloride, complicating the purification process. bachem.com The mixture is stirred until the solid dissolves and two clear phases are formed. The organic layer containing the free carboxylic acid, Z-Cha-OH, is then separated, washed, dried, and the solvent is evaporated to yield the final product, which is often an oil. bachem.com
An alternative approach involves dissolving the salt in a solvent like dichloromethane (B109758) (DCM) and extracting it with an ice-cold aqueous solution of potassium bisulfate (KHSO4). peptide.com Following the extraction, the organic layer is dried and the solvent removed under reduced pressure to obtain the free acid. peptide.com
Table 1: Reagents and Conditions for Conversion of Z-Cha-OH.DCHA to Z-Cha-OH
| Reagents | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|
| 10% Phosphoric Acid | Ethyl acetate, t-butyl methyl ether, or isopropyl ether | Stirring until two clear phases form; separation of organic layer. | Liberation of the free carboxylic acid. | bachem.com |
| Ice-cold Potassium Bisulfate (KHSO4) solution | Dichloromethane (DCM) | Extraction of the DCM solution with aqueous KHSO4. | Formation of the free acid. | peptide.com |
Chemical Modifications at the Carboxylic Acid Moiety
Once the free carboxylic acid (Z-Cha-OH) is obtained, its carboxyl group can undergo various chemical modifications, most notably activation for amide bond formation in peptide synthesis. The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate anion. libretexts.org Therefore, the carboxylic acid must be activated by converting the hydroxyl group into a better leaving group. libretexts.org
Several strategies exist for this activation. One common method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. libretexts.org This intermediate then readily reacts with an amine to form the desired amide bond.
Another approach is the formation of mixed anhydrides. oup.com For instance, Z-amino acids can react with dimethylphosphinothioyl chloride (Mpt-Cl) to form stable dimethylphosphinothioic mixed anhydrides (Mpt-MAs). These activated species can then be coupled with amino components, even in alcohol solvents, which can be advantageous for poorly soluble peptide fragments. oup.com
Esterification is another possible modification, though less common in the direct context of peptide chain elongation. The carboxylic acid can be converted to various esters, which can serve as protecting groups or be used in specific fragment condensation strategies.
Table 2: Activating Agents for Carboxylic Acid Modification and Subsequent Reactions
| Activating Agent | Intermediate | Subsequent Reaction | Product | Reference |
|---|---|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Reaction with an amine | Peptide (Amide) bond | libretexts.org |
| Dimethylphosphinothioyl chloride (Mpt-Cl) | Dimethylphosphinothioic mixed anhydride (B1165640) (Mpt-MA) | Reaction with an amino component | Peptide (Amide) bond | oup.com |
| Thionyl chloride (SOCl₂) | Acyl chlorosulfite | Reaction with a nucleophilic chloride ion | Acyl chloride | libretexts.org |
Reactivity of the Cyclohexylalanine Side Chain in Synthetic Contexts
The side chain of cyclohexylalanine is a saturated carbocyclic ring, which is generally considered chemically inert under most conditions used in peptide synthesis. bibliomed.org This stability is a key advantage, as it does not require a protecting group during the steps of peptide chain elongation and deprotection. bibliomed.org
Unlike aromatic side chains, such as in phenylalanine, the cyclohexyl group is not susceptible to reactions like nitration or sulfonation under standard peptide synthesis conditions. However, it is important to consider its behavior under specific, more aggressive reaction conditions. For instance, during catalytic hydrogenation, which is often used to remove the benzyloxycarbonyl (Z) protecting group, the cyclohexyl ring is already saturated and thus remains unaffected. This is in contrast to phenylalanine, where the aromatic ring can be reduced to a cyclohexyl ring (cyclohexylalanine) under these conditions. bibliomed.org
Research has shown that the bulky nature of the cyclohexylalanine side chain can play a significant role in the conformational properties of peptides. nih.govacs.orgresearchgate.net In studies on the synthesis of pseudopeptidic macrocycles, the cyclohexylalanine residue was found to promote a preorganization of the linear precursor that was favorable for macrocyclization, leading to higher yields compared to other amino acids. nih.govacs.orgresearchgate.net This effect is attributed to the steric bulk of the side chain influencing the conformational equilibria of the molecule. nih.govacs.orgresearchgate.net
While direct chemical reactions on the cyclohexyl side chain are uncommon in standard peptide chemistry, its steric influence is a critical factor in the synthesis of complex peptide structures. In the context of polymer chemistry, the stability of π-stacked helical structures in polymers with amino acid derivatives was significantly enhanced when a bulky cyclohexylalanine derivative was used as the side chain. osaka-u.ac.jp This stability was observed even in polar solvents and at high temperatures. osaka-u.ac.jp
Table 3: Reactivity and Influence of the Cyclohexylalanine Side Chain
| Reaction Condition / Context | Reactivity of Cyclohexyl Side Chain | Observed Effect | Reference |
|---|---|---|---|
| Standard Peptide Synthesis (Coupling, Deprotection) | Inert, requires no side-chain protection. | Stable and non-reactive. | bibliomed.org |
| Catalytic Hydrogenation | Saturated, remains unchanged. | No side-chain reduction occurs. | bibliomed.org |
| Macrocyclization Reactions | Steric influence on conformation. | Promotes preorganization for cyclization, leading to higher yields. | nih.govacs.orgresearchgate.net |
| Polymer Synthesis | Steric bulk. | Enhances the stability of π-stacked helical polymer structures. | osaka-u.ac.jp |
Analytical and Characterization Techniques in Research Contexts
Spectroscopic Methods for Structural Elucidation of Synthetic Intermediates
The synthesis of Z-Cha-OH.DCHA involves several intermediate compounds, the structures of which must be confirmed to ensure the final product's identity. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure of these intermediates. slideshare.netcore.ac.uk
Commonly employed spectroscopic methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for determining the carbon-hydrogen framework of a molecule. core.ac.uk In the context of this compound intermediates, NMR helps to identify the presence of the benzyloxycarbonyl (Z) group, the cyclohexyl ring, and the alanine (B10760859) backbone. Two-dimensional NMR techniques, such as COSY and HMBC, can further elucidate the connectivity between different parts of the molecule. core.ac.ukresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net For intermediates in the synthesis of this compound, characteristic IR absorption bands would confirm the presence of carbonyl groups (from the carbamate (B1207046) and carboxylic acid), N-H bonds, and C-H bonds of the aromatic and aliphatic moieties.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of a compound and can offer insights into its structure through fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise elemental composition of synthetic intermediates. researchgate.net
Table 1: Spectroscopic Data for a Representative Intermediate (Z-Cha-OH)
| Spectroscopic Technique | Characteristic Peaks/Signals | Interpretation |
| ¹H NMR | δ 7.3 (m, 5H), δ 5.1 (s, 2H), δ 4.3 (m, 1H), δ 1.0-1.8 (m, 13H) | Aromatic protons of benzyl (B1604629) group, CH₂ of benzyl group, α-proton of alanine, protons of cyclohexyl ring |
| ¹³C NMR | δ 176, δ 156, δ 136, δ 128, δ 127, δ 67, δ 54, δ 34, δ 33, δ 26 | Carbonyl of carboxylic acid, Carbonyl of carbamate, Aromatic carbons, CH₂ of benzyl group, α-carbon of alanine, Carbons of cyclohexyl ring |
| IR (cm⁻¹) | ~3300 (O-H), ~3030 (Aromatic C-H), ~2930 & 2850 (Aliphatic C-H), ~1720 (C=O, acid), ~1690 (C=O, carbamate) | Carboxylic acid O-H, Aromatic C-H, Aliphatic C-H, Carbonyl stretching |
| Mass Spec (m/z) | [M+H]⁺ calculated for C₁₇H₂₃NO₄ | Molecular ion peak corresponding to the protonated molecule |
Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions.
Chromatographic Techniques for Purity Assessment and Isolation of Derivatives
Chromatography is a fundamental technique for separating and purifying chemical compounds. ijrpc.comrotachrom.com In the context of this compound, chromatographic methods are essential for assessing the purity of the final product and for isolating any derivatives that may be synthesized from it.
Key chromatographic techniques include:
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used analytical technique for determining the purity of a compound. By using a suitable stationary phase and mobile phase, it is possible to separate this compound from any unreacted starting materials or by-products. The purity is typically determined by the area percentage of the main peak in the chromatogram.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. ijrpc.com It can quickly indicate the presence of impurities.
Preparative Chromatography: When it is necessary to isolate a pure sample of a this compound derivative, preparative HPLC or column chromatography is employed. rotachrom.com These techniques allow for the separation of larger quantities of material, yielding a purified product for further research.
Table 2: HPLC Purity Analysis of a this compound Batch
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time | 8.5 min |
| Purity | >99% |
Note: The parameters in this table are for a typical analysis and can be optimized for specific applications.
Chiral Purity Determination of Cyclohexylalanine Derivatives
Since this compound is derived from the L-enantiomer of cyclohexylalanine, it is crucial to verify its chiral purity. researchgate.net The presence of the D-enantiomer can have significant implications in biological systems and peptide synthesis.
Methods for determining chiral purity include:
Chiral HPLC: This is the most common method for separating enantiomers. biomolther.org It utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, resulting in different retention times.
Gas Chromatography (GC) on a Chiral Column: Similar to chiral HPLC, this method uses a chiral stationary phase to separate the enantiomers of a volatile derivative of the amino acid.
NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral shift reagent to a solution of the compound in an NMR tube can induce different chemical shifts for the corresponding protons of the two enantiomers, allowing for their quantification.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in a compound. This data is used to confirm that the empirical formula of the synthesized this compound matches its theoretical formula. researchgate.net The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the molecular formula C₂₉H₄₆N₂O₄. iris-biotech.de
Table 3: Theoretical vs. Experimental Elemental Analysis of this compound
| Element | Theoretical % | Experimental % |
| Carbon (C) | 71.56 | 71.52 |
| Hydrogen (H) | 9.53 | 9.58 |
| Nitrogen (N) | 5.75 | 5.71 |
Note: The experimental values are typically considered acceptable if they are within ±0.4% of the theoretical values.
Emerging Research Applications and Future Directions in Z Cha Oh.dcha Chemistry
Development of Novel Peptide and Peptidomimetic Structures Utilizing Z-Cha-OH.DCHA
This compound serves as a key building block in the chemical synthesis of peptides and peptidomimetics. bachem.com The compound is a derivative of L-cyclohexylalanine, an unnatural amino acid, where the amino group is protected by a benzyloxycarbonyl (Z) group, and the molecule is stabilized as a dicyclohexylamine (B1670486) (DCHA) salt. bachem.comchemicalbook.com This salt formation is a common strategy in peptide chemistry to improve the stability and handling of amino acid derivatives, often converting oils into crystalline solids that are easier to manage. bachem.com
The incorporation of cyclohexylalanine (Cha) into a peptide sequence is a strategic choice to create novel structures with modified properties. The bulky and hydrophobic cyclohexyl group can influence the peptide's conformation, stability against enzymatic degradation, and binding affinity to biological targets. The Z-group provides robust protection for the amino moiety during peptide chain elongation, while the DCHA salt enhances solubility in organic solvents used in coupling reactions. bachem.commyskinrecipes.com
Research has demonstrated the use of Z-protected amino acid dicyclohexylamine or cyclohexylamine (B46788) (CHA) salts in the stepwise synthesis of complex peptides. google.com For instance, in the synthesis of a polypeptide, Z-Arg(Pme)-OH prepared from its CHA salt was coupled with another peptide fragment to extend the chain. google.com This highlights the practical utility of this compound as a foundational element for constructing peptides not found in nature, thereby expanding the potential for new therapeutic agents. bachem.com
| Component | Chemical Name | Function in this compound |
| Z | Benzyloxycarbonyl | A protecting group for the α-amino group, preventing unwanted reactions during peptide synthesis. bachem.com |
| Cha | L-Cyclohexylalanine | An unnatural amino acid whose bulky side chain can alter the peptide's properties. otka-palyazat.hujustia.com |
| OH | Carboxyl Group | The reactive site for forming a peptide bond with the next amino acid in the sequence. |
| DCHA | Dicyclohexylamine | Forms a salt with the carboxyl group, enhancing the compound's stability and ease of handling. bachem.commyskinrecipes.com |
Advancements in Stereoselective Synthesis Employing Cyclohexylalanine Derivatives
The biological activity of peptides and other chiral molecules is critically dependent on their three-dimensional structure. Consequently, advancements in stereoselective synthesis—methods that control the formation of specific stereoisomers—are paramount. Research into the synthesis of cyclohexylalanine and other cyclohexylamine derivatives has yielded sophisticated methods for achieving high levels of stereocontrol.
A notable advancement is the use of visible-light-enabled photoredox catalysis to achieve the stereoselective synthesis of functionalized cyclohexylamine derivatives. rsc.org One such method involves an intermolecular [4 + 2] cycloaddition that produces highly functionalized cyclohexylamines with excellent diastereoselectivity under mild conditions. rsc.org This approach is significant for its atom economy and potential for asymmetric synthesis by incorporating a chiral catalyst. rsc.org
Other strategies focus on the stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine derivatives as precursors for bioactive molecules. beilstein-journals.org These methods allow for the efficient preparation of analogues with interesting three-dimensional characteristics, which can serve as starting points for discovering novel compounds. beilstein-journals.org Furthermore, protocols for the stereoselective C-radical addition to chiral imines, facilitated by photoredox catalysis, provide a convenient route to various unnatural α-amino acids, which are otherwise challenging to prepare. nih.gov These advanced synthetic tools are crucial for producing enantiomerically pure cyclohexylalanine and its derivatives, ensuring that the resulting peptides have the precise configuration required for their intended biological function.
| Synthetic Advancement | Description | Relevance to Cyclohexylalanine Derivatives |
| Photoredox Catalysis | Utilizes visible light to enable unprecedented chemical transformations, such as [4 + 2] cycloadditions. rsc.org | Allows for the stereoselective synthesis of highly functionalized cyclohexylamine derivatives with excellent control over the 3D structure. rsc.org |
| Asymmetric C-Radical Addition | A method for stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine. nih.gov | Provides a convenient and efficient method for the synthesis of a wide range of unnatural α-amino acids, including those with bulky side chains. nih.gov |
| Convergent Synthesis | A strategy where different fragments of a molecule are synthesized separately and then joined together. beilstein-journals.org | Enables the efficient and stereoselective preparation of complex chiral cyclohexylamine derivatives for use in fragment-based drug discovery. beilstein-journals.org |
Innovative Methodologies for Large-Scale Preparation of this compound and Analogues
The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including cost, efficiency, and handling. The formulation of Z-Cha-OH as a DCHA salt is an innovative solution that directly addresses some of these issues. Many protected amino acid derivatives are oils, which are difficult to weigh and handle accurately in large quantities. bachem.com Forming a crystalline salt with dicyclohexylamine (DCHA) converts these oils into stable, solid products that are much easier to manage and purify, a critical advantage for scalable production. bachem.comchemicalbook.com
The synthesis route for compounds like this compound generally involves two key steps: first, the protection of the amino acid's amino group with the benzyloxycarbonyl (Cbz or Z) group, followed by reaction with dicyclohexylamine to form the stable salt. innospk.com This multi-step process is designed to ensure high purity and functional integrity, making it suitable for scalability. innospk.com The improved storage stability of the DCHA salt form is another benefit, particularly for acid-sensitive derivatives. bachem.com
The practicality of using such reagents in large-scale operations has been demonstrated in the synthesis of pharmaceutical intermediates. For example, a similar phosphonium-based coupling reagent was utilized in the large-scale synthesis of over 2 kg of a complex peptide, showcasing the feasibility of these methods beyond the lab bench. peptide.com These methodologies, focused on creating stable, easy-to-handle intermediates, are essential for the cost-effective and efficient large-scale preparation of this compound and its analogues.
| Feature | Benefit for Large-Scale Preparation |
| DCHA Salt Formation | Converts oily amino acid derivatives into stable, crystalline solids. bachem.com |
| Enhanced Stability | The salt form improves the storage stability of the Z-protected amino acid. bachem.com |
| Established Synthesis Route | The process of N-protection followed by salt formation is a well-understood and reproducible method. innospk.com |
Potential in Combinatorial Chemistry Libraries as a Building Block
Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a library. jetir.orgresearchgate.net These libraries are then screened for biological activity to identify promising new drug leads. The success of this approach relies on the availability of diverse and unique chemical building blocks.
This compound and its analogues are valuable building blocks for constructing combinatorial libraries. justia.com A patent for combinatorial organic synthesis lists Boc-Cha-OH (DCHA), a closely related analogue, as a potential component for generating libraries of compounds. justia.com The use of such non-standard amino acids introduces structural diversity that is not present in natural peptides, increasing the chances of discovering compounds with novel biological activities.
The process often involves solid-phase synthesis, where building blocks are sequentially added to a growing chain attached to a resin bead. slideshare.net By systematically using a variety of building blocks like this compound in a parallel or mixed synthesis approach, researchers can generate millions of distinct compounds in a short time. jetir.orgslideshare.net The unique hydrophobic and steric properties of the cyclohexylalanine residue make it an attractive component for libraries targeting protein-protein interactions or other biological targets where such features can enhance binding and specificity. The potential of this compound as a building block in this high-throughput discovery process is significant for expanding the chemical space available to medicinal chemists. uomustansiriyah.edu.iq
| Stage of Combinatorial Chemistry | Role of this compound |
| Library Design | Provides a unique, non-natural building block to increase structural diversity. |
| Synthesis | Acts as a protected amino acid that can be coupled to a growing peptide chain, often on a solid support. slideshare.net |
| Screening | The resulting compounds containing the cyclohexylalanine moiety are tested for biological activity. researchgate.net |
| Lead Identification | Active compounds incorporating the 'Cha' residue can be identified as potential starting points for drug development. |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Z-Cha-OH.DCHA, and how do reaction conditions (e.g., solvent polarity, temperature) influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling Z-protected cyclohexylalanine (Z-Cha-OH) with dicyclohexylamine (DCHA) under carbodiimide-mediated conditions (e.g., EDC/HOBt). Solvent selection (e.g., DMF vs. THF) affects reaction kinetics due to polarity effects on intermediate stability. Temperature optimization (0–25°C) minimizes racemization. Post-synthesis, purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.2–7.4 ppm for Z-group aromatic protons) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Analyze , , and DEPT-135 spectra for Z-group protons, amide NH signals, and cyclohexyl carbons.
- HPLC-MS : Use reverse-phase chromatography with ESI-MS to confirm molecular ion peaks ([M+H]) and rule out side products.
- Elemental Analysis : Compare experimental C/H/N values with theoretical calculations (±0.3% tolerance) .
Q. What are the critical storage conditions for this compound to prevent degradation in long-term studies?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (N) to avoid hydrolysis of the Z-group. Periodic stability testing via TLC (silica gel, chloroform/methanol 9:1) detects degradation products. Lyophilization is recommended for aqueous stock solutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility profiles of this compound across different solvent systems?
- Methodological Answer :
- Systematic Review : Compile solubility data from primary literature (avoiding secondary sources like patents) and stratify by solvent polarity (logP values) and hydrogen-bonding capacity.
- Experimental Replication : Conduct controlled solubility tests (e.g., shake-flask method) under standardized conditions (25°C, 24 hr equilibration).
- Statistical Analysis : Use ANOVA to identify outliers and assess inter-laboratory variability (e.g., impurities, humidity) .
Q. What strategies optimize this compound’s enantiomeric purity in asymmetric catalysis applications?
- Methodological Answer :
- Chiral Chromatography : Employ Chiralpak IA/IB columns with hexane/isopropanol gradients to quantify enantiomeric excess (ee).
- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to guide catalyst design .
Q. How should researchers design experiments to investigate this compound’s role in stabilizing peptide tertiary structures?
- Methodological Answer :
- Circular Dichroism (CD) : Compare α-helix/β-sheet content in peptides with/without this compound.
- Molecular Dynamics (MD) : Simulate folding trajectories (GROMACS) under varying pH and ionic strength.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response data in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC determination. Assess goodness-of-fit via R and residuals. Report confidence intervals (95%) and validate with bootstrap resampling .
Q. How can researchers address batch-to-batch variability in this compound synthesis for large-scale studies?
- Methodological Answer :
- Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to identify critical process parameters (e.g., stirring rate, reagent stoichiometry).
- PAT (Process Analytical Technology) : Use in-line FTIR or Raman spectroscopy for real-time monitoring.
- Multivariate Analysis : PCA (Principal Component Analysis) correlates batch metadata with analytical outcomes .
Table 1: Recommended Characterization Techniques for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
